Cas no 10364-68-8 (1,2,4-Oxadiazole,5-ethyl-3-phenyl-)

10364-68-8 structure
상품 이름:1,2,4-Oxadiazole,5-ethyl-3-phenyl-
1,2,4-Oxadiazole,5-ethyl-3-phenyl- 화학적 및 물리적 성질
이름 및 식별자
-
- 1,2,4-Oxadiazole,5-ethyl-3-phenyl-
- 5-Ethyl-3-phenyl-1,2,4-oxadiazole
- Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-,
- 3-Phenyl-5-aethyl-oxadiazol-(1,2,4)
- 3-Phenyl-5-ethyl-1,2,4-oxadiazol
- 3-phenyl-5-ethyl-1,2,4-oxadiazole
- 3-Phenyl-5-ethyl-1.2.4-oxadiazol
- 5-Aethyl-3-phenyl-[1,2,4]oxadiazol
- 5-ethyl-3-phenyl-[1,2,4]oxadiazole
- AC1L3ECB
- SureCN91541
- Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-
- DTXSID50145970
- SCHEMBL91541
- 10364-68-8
-
- 인치: InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChIKey: IWXUZMIVJPIVFM-UHFFFAOYSA-N
- 미소: CCC1ON=C(C2C=CC=CC=2)N=1
계산된 속성
- 정밀분자량: 174.0794
- 동위원소 질량: 174.079
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 157
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 38.9Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.8
실험적 성질
- 밀도: 1.111
- 비등점: 294.8°Cat760mmHg
- 플래시 포인트: 131.2°C
- 굴절률: 1.535
- PSA: 38.92
- LogP: 2.29900
1,2,4-Oxadiazole,5-ethyl-3-phenyl- 관련 문헌
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
10364-68-8 (1,2,4-Oxadiazole,5-ethyl-3-phenyl-) 관련 제품
- 65383-61-1(4H-1-Benzopyran-4-one,2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-)
- 748773-39-9(2-cyano-N-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide)
- 1260952-28-0(N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- 870262-20-7(methyl 2-(4-fluorophenyl)-2-hydroxypropanoate)
- 1439366-09-2(Boronic acid, B-[2-[(methylamino)carbonyl]-4-pyridinyl]-)
- 1369472-64-9(3-(1,2-dimethyl-1H-indol-3-yl)prop-2-en-1-amine)
- 2680738-71-8(3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-amine)
- 2680691-15-8(tert-butyl N-5-(2-bromophenyl)-2-cyclopropylpyrimidin-4-ylcarbamate)
- 1806594-99-9(2-Bromo-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one)
- 1874712-21-6(2-(3,6-Difluoro-2-methoxyphenyl)-2-methylpropanoic acid)
추천 공급업체
atkchemica
골드 회원
중국 공급자
시약

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량
